1-(1H-indol-3-yl)-2,2-dimethoxyethanone

Analytical_Chemistry Quality_Control Synthetic_Chemistry

1-(1H-Indol-3-yl)-2,2-dimethoxyethanone (CAS 79509-67-4) is a synthetic indole derivative classified as an aryl alkyl ketone bearing a dimethyl acetal moiety. This compound serves as a storable, protected equivalent of indole-3-glyoxal, an otherwise reactive and temperature-sensitive 2-oxo aldehyde.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 79509-67-4
Cat. No. B12903544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-indol-3-yl)-2,2-dimethoxyethanone
CAS79509-67-4
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCOC(C(=O)C1=CNC2=CC=CC=C21)OC
InChIInChI=1S/C12H13NO3/c1-15-12(16-2)11(14)9-7-13-10-6-4-3-5-8(9)10/h3-7,12-13H,1-2H3
InChIKeyIQXRDMZSBHZZEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Indol-3-yl)-2,2-dimethoxyethanone (CAS 79509-67-4): Procurement-Grade Indole Acetal for Protected Glyoxal Chemistry


1-(1H-Indol-3-yl)-2,2-dimethoxyethanone (CAS 79509-67-4) is a synthetic indole derivative classified as an aryl alkyl ketone bearing a dimethyl acetal moiety . This compound serves as a storable, protected equivalent of indole-3-glyoxal, an otherwise reactive and temperature-sensitive 2-oxo aldehyde [1]. Its molecular architecture comprises an indole core acylated at the 3-position with a 2,2-dimethoxyacetyl group, yielding a molecular formula of C₁₂H₁₃NO₃ and a molecular weight of 219.24 g·mol⁻¹ . Commercial sources provide this compound at a standard purity of 97%, with batch-specific analytical documentation—including NMR, HPLC, and GC spectra—enabling quality-controlled procurement for synthetic chemistry applications .

Why Generic Indole-3-ethanone Analogs Cannot Replace 1-(1H-Indol-3-yl)-2,2-dimethoxyethanone in Protected Glyoxal Workflows


Indole-3-glyoxal—the direct unprotected congener—is documented as temperature-sensitive and prone to degradation, limiting its shelf life and reproducible use in multi-step synthesis [1]. In contrast, simple indole-3-ethanone derivatives such as 3-acetylindole (CAS 703-80-0) lack the latent aldehyde functionality entirely, making them incompetent for transformations requiring glyoxal reactivity [2]. The dimethyl acetal in 1-(1H-indol-3-yl)-2,2-dimethoxyethanone functions as a masked aldehyde, preserving the indole-3-glyoxal oxidation state until deliberately deprotected under mild acidic conditions. This chemical distinction means that substituting either an unprotected glyoxal (instability) or a simple methyl ketone (wrong functional group) results in either decomposition or synthetic dead-ends. Quantifiable differences in physicochemical properties—including LogP—further impact partitioning behavior during purification across the three compound classes, as detailed in the evidence guide below.

Quantitative Differentiation Evidence: 1-(1H-Indol-3-yl)-2,2-dimethoxyethanone Versus Closest Analogs


Purity Specification and Batch QC Documentation: 97% Standard Purity with NMR, HPLC, GC Verification

1-(1H-Indol-3-yl)-2,2-dimethoxyethanone is supplied with a standard purity of 97%, and each batch is accompanied by orthogonal analytical data including NMR, HPLC, and GC spectra . In comparison, typical commercial 3-acetylindole (the non-acetal indole-3-ethanone analog) is offered at purities of 97–98% but frequently without a guarantee of all three QC methods per batch [1]. The availability of comprehensive, verified batch data reduces the risk of unidentified impurities that could interfere in sensitive transformations such as acid-mediated deprotection or nucleophilic additions, providing greater procurement confidence for this specific acetal .

Analytical_Chemistry Quality_Control Synthetic_Chemistry

Stability Enhancement: Protected Acetal Versus Temperature-Sensitive Unprotected Indole-3-glyoxal

Indole-3-glyoxal, the direct unprotected congener, is explicitly noted as temperature-sensitive in chemical databases, limiting its practical shelf life and utility in standard laboratory settings [1]. The dimethyl acetal moiety in 1-(1H-indol-3-yl)-2,2-dimethoxyethanone masks the reactive aldehyde, rendering the compound stable under ambient storage conditions. No instability warnings are associated with the acetal, and it is shipped and stored as a standard solid . This stability advantage is essential for synthetic workflows where the glyoxal oxidation state must be conserved over extended periods before deliberate deprotection.

Organic_Synthesis Chemical_Stability Reagent_Storage

Partition Coefficient (LogP) Difference: Higher Lipophilicity than Indole-3-glyoxal

The target compound exhibits a computed LogP of 1.97 , which is substantially higher than the predicted ACD/LogP of 0.87 for indole-3-glyoxal . This 1.10 LogP unit difference corresponds to an approximately 12.6-fold higher octanol–water partition coefficient, indicating that the acetal is markedly more lipophilic. This difference directly influences retention behavior in reversed-phase chromatography and liquid–liquid extraction efficiency, making the acetal easier to purify via standard organic solvent extraction compared to the more polar unprotected glyoxal.

Physicochemical_Properties Lipophilicity Chromatography

Validated Application Scenarios for 1-(1H-Indol-3-yl)-2,2-dimethoxyethanone in Research and Industrial Settings


Storable Intermediate for Indole-3-glyoxal Generation in Multi-Step Organic Synthesis

In synthetic routes requiring indole-3-glyoxal as a reactive electrophile—such as the preparation of indole-3-glyoxylamides, quinoxaline derivatives, or glyoxal-based heterocycles—the direct use of indole-3-glyoxal is hampered by its temperature sensitivity . 1-(1H-Indol-3-yl)-2,2-dimethoxyethanone serves as a bench-stable, chromatographically manageable protected form that can be quantitatively deprotected to the free glyoxal under mild acidic conditions immediately before use. Procurement of the acetal with batch-verified purity (97% by NMR, HPLC, GC) ensures consistent deprotection yields .

Lipophilic Indole Building Block for Chromatography-Intensive Syntheses

With a computed LogP of 1.97—compared to 0.87 for indole-3-glyoxal—1-(1H-indol-3-yl)-2,2-dimethoxyethanone exhibits markedly higher organic-phase affinity . This property is exploited in synthetic sequences where the intermediate must be isolated by extraction or flash chromatography from aqueous or highly polar reaction mixtures. The increased lipophilicity reduces partitioning into aqueous layers, improving recovery yields and purity profiles during workup without resorting to specialized solvents or repeated extractions.

Quality-Controlled Reagent for Method Development and Reaction Optimization

The availability of orthogonal batch QC—simultaneous NMR, HPLC, and GC characterization—for each procured lot of 1-(1H-indol-3-yl)-2,2-dimethoxyethanone makes this compound particularly suitable for reaction optimization studies where impurity profiles must be stringently controlled. In contrast, simpler indole-3-ethanone analogs may be supplied with only a single GC purity value, leaving potential non-volatile impurities undetected. For laboratories developing robust synthetic methods intended for scale-up, the comprehensive analytical documentation reduces the risk of batch-to-batch variability confounding yield or selectivity data.

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